N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride
CAS No.: 1215324-23-4
Cat. No.: VC4598488
Molecular Formula: C21H25Cl2N3OS
Molecular Weight: 438.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215324-23-4 |
|---|---|
| Molecular Formula | C21H25Cl2N3OS |
| Molecular Weight | 438.41 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-phenylacetamide;hydrochloride |
| Standard InChI | InChI=1S/C21H24ClN3OS.ClH/c1-3-24(4-2)12-13-25(20(26)14-16-8-6-5-7-9-16)21-23-18-11-10-17(22)15-19(18)27-21;/h5-11,15H,3-4,12-14H2,1-2H3;1H |
| Standard InChI Key | GKGZDTQVAOOQRH-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl |
Introduction
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride is a synthetic organic compound that belongs to the benzothiazole class of derivatives. This compound integrates a benzothiazole moiety with a phenylacetamide group and a diethylaminoethyl side chain, which are crucial for its biological activity. The presence of chlorine and diethylamino groups enhances its solubility and interaction with biological targets, making it a compound of interest in pharmacological research.
Synthesis
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride typically involves multiple steps, including the formation of the benzothiazole core and the attachment of the phenylacetamide and diethylaminoethyl groups. The process requires careful control of reaction conditions such as temperature and pH to achieve high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the structure of the synthesized compound.
Biological Activity
Benzothiazole derivatives, including N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride, are known for their diverse pharmacological effects. These compounds have been studied for their potential anti-inflammatory, antimicrobial, and anticancer activities. The presence of the diethylaminoethyl group may enhance the compound's interaction with biological targets, contributing to its therapeutic potential .
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